

# Spectroscopic Analysis of 6-Methylnicotinic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methylnicotinic acid

Cat. No.: B142956

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## Introduction

**6-Methylnicotinic acid**, a derivative of niacin, serves as a significant building block in organic synthesis and is an important intermediate in the production of pharmaceuticals.<sup>[1]</sup> A thorough understanding of its structural and chemical properties is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methylnicotinic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines the fundamental experimental protocols for obtaining such data, offering a valuable resource for researchers and scientists.

## Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases and provides key insights into the molecular structure of **6-Methylnicotinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectrum

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not explicitly available in search results			

Note: While the existence of a  $^1\text{H}$  NMR spectrum for **6-Methylnicotinic acid** is confirmed[2][3], specific peak assignments with chemical shifts, multiplicities, and integrations were not available in the provided search results. Researchers should refer to spectral databases such as those from Sigma-Aldrich for detailed spectra.

### $^{13}\text{C}$ NMR Spectrum

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
Data not explicitly available in search results	

Note: The availability of a  $^{13}\text{C}$  NMR spectrum is indicated in databases like PubChem[3], but specific chemical shift values were not found in the search results.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)[4]
~3000	Medium	C-H stretch (aromatic and methyl)
~1700	Strong	C=O stretch (carboxylic acid)
~1600	Medium	C=C stretch (aromatic ring)
~1450	Medium	C-H bend (methyl)

Note: The specific peak values are characteristic absorptions for the functional groups present in **6-Methylnicotinic acid**. The exact peak positions can be found by referencing the IR spectra available from sources like the NIST WebBook and ChemicalBook.[6][7]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[8]

m/z	Relative Intensity	Assignment
137	100%	[M] <sup>+</sup> (Molecular Ion)[2][3][6]
119	High	[M-H <sub>2</sub> O] <sup>+</sup>
92	High	[M-COOH] <sup>+</sup> [3]
91	Medium	[M-COOH-H] <sup>+</sup> [3]

Note: The molecular weight of **6-Methylnicotinic acid** is 137.14 g/mol.[3][6] The fragmentation pattern is consistent with the loss of water and the carboxylic acid group.

## Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

## NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Methylnicotinic acid** in a suitable deuterated solvent (e.g., DMSO- $d_6$ ,  $CDCl_3$ ) in an NMR tube.<sup>[9]</sup> The choice of solvent is crucial to avoid interfering signals.<sup>[9]</sup>
- **Reference Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.<sup>[9]</sup>
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.<sup>[10]</sup>
- **Data Acquisition:** The sample is irradiated with short pulses of RF energy, causing the atomic nuclei to resonate.<sup>[10][11]</sup> The emitted signals are detected and recorded. For  $^{13}C$  NMR, a larger number of scans may be required due to the low natural abundance of the  $^{13}C$  isotope.<sup>[12]</sup>
- **Data Processing:** The raw data is converted into a spectrum using a Fourier transform.<sup>[11]</sup> The resulting spectrum is then phased, baseline-corrected, and integrated to obtain the final presentable data.

## IR Spectroscopy Protocol

- **Sample Preparation (Solid):** For solid samples like **6-Methylnicotinic acid**, the thin solid film method is commonly used.<sup>[13]</sup> A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).<sup>[13]</sup> A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.<sup>[13]</sup> Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
- **Instrument Setup:** The sample holder with the prepared salt plate or KBr pellet is placed in the sample compartment of the FT-IR spectrometer.
- **Data Acquisition:** A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.<sup>[14]</sup>

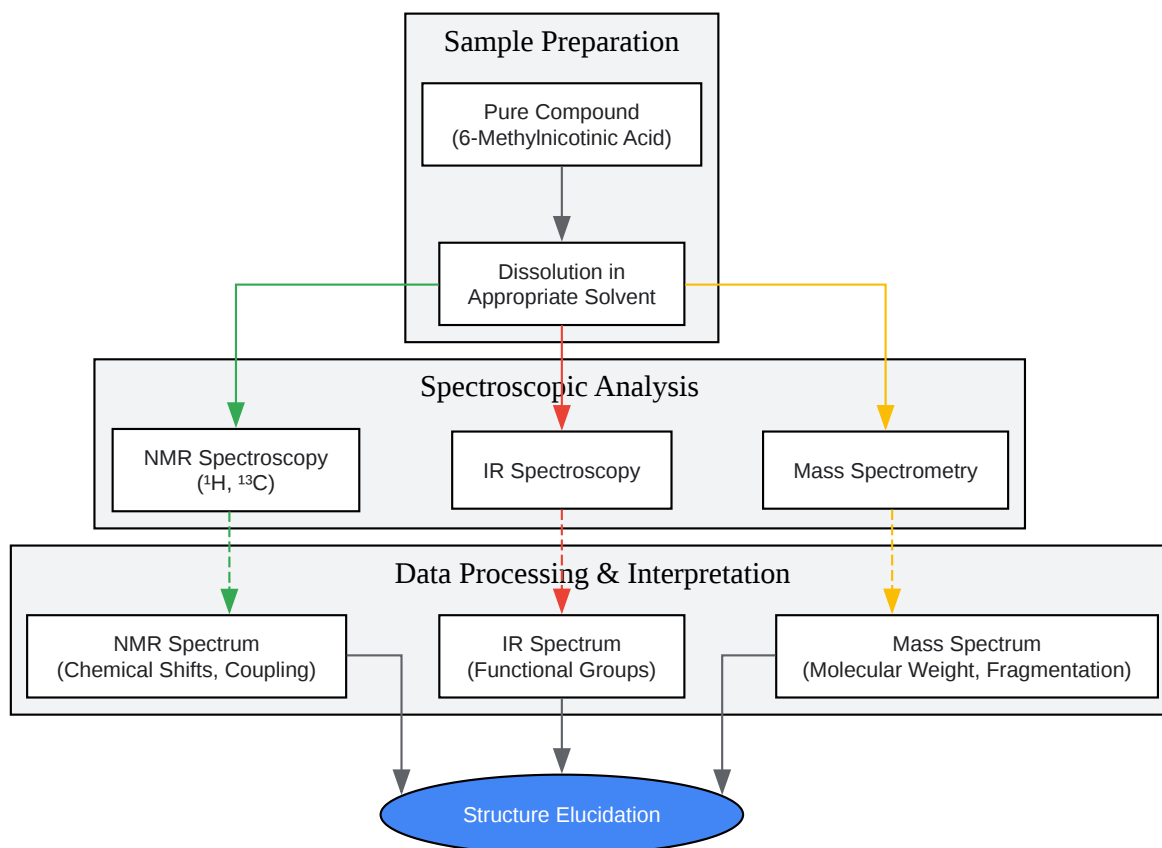
- **Data Processing:** The data is processed by the instrument's software to generate a spectrum of absorbance or transmittance versus wavenumber.

## Mass Spectrometry Protocol

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.<sup>[15]</sup> This solution is then further diluted.<sup>[15]</sup>
- **Ionization:** The sample is introduced into the ion source of the mass spectrometer, where it is vaporized and ionized.<sup>[16]</sup> A common method for organic molecules is electron ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.<sup>[16][17]</sup>
- **Mass Analysis:** The generated ions are accelerated and passed through a mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).<sup>[8][16]</sup>
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their  $m/z$  ratio.<sup>[16]</sup>

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **6-Methylnicotinic acid**.



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Caption: Workflow for the spectroscopic analysis of **6-Methylnicotinic acid**.

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